N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c20-15(13-3-8-21-11-13)17-6-7-19-10-14(9-18-19)12-1-4-16-5-2-12/h1-5,8-11H,6-7H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXWNFTVEWZXJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CN(N=C2)CCNC(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-3-carboxamide typically involves multiple steps, starting with the formation of the pyrazole ring, followed by the introduction of the pyridine and thiophene moieties. Common synthetic routes include:
Condensation Reactions: These reactions often involve the condensation of pyridine derivatives with hydrazine to form the pyrazole ring.
Substitution Reactions: Subsequent substitution reactions introduce the thiophene and carboxamide groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the thiophene ring to its corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can reduce the pyridine ring, leading to the formation of pyridine derivatives.
Substitution: Substitution reactions can replace hydrogen atoms on the pyrazole or thiophene rings with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and chromium(VI) oxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced pyridine derivatives.
Substitution Products: Derivatives with different functional groups on the pyrazole or thiophene rings.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has shown potential as a bioactive molecule in various biological assays, including antimicrobial and antifungal studies. Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of diseases such as cancer and inflammation. Industry: Its unique chemical properties make it valuable in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism by which N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The compound N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide (CAS: 1797716-73-4) serves as a relevant comparator due to shared structural motifs, including the pyridine-pyrazole core and ethyl linker . Key differences lie in their substituents:
Key Observations:
Molecular Weight and Bioavailability :
- The target compound’s lower molecular weight (298.36 vs. 332.4 g/mol) suggests better membrane permeability, a critical factor in drug design.
Hypothetical Pharmacological Implications
While direct pharmacological data are unavailable, structural differences imply divergent biological behaviors:
- Thiophene-carboxamide : May target enzymes or receptors with hydrophobic binding pockets (e.g., kinases), as thiophene rings often participate in π-π stacking.
- Cyclopropanesulfonamide : The sulfonamide group could enhance binding to polar active sites (e.g., carbonic anhydrase or protease inhibitors) .
Limitations and Need for Further Study
Comprehensive analysis requires additional data on:
- Solubility, logP, and pharmacokinetic profiles.
- Target-specific activity (e.g., IC50 values against kinases).
- Synthetic accessibility and stability under physiological conditions.
Biological Activity
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Structural Overview
The compound features a thiophene core linked to a pyrazole moiety and a pyridine substituent , which are known for their diverse biological properties. The structural formula can be represented as follows:
- Chemical Formula : CHNOS
- Molecular Weight : Approximately 285.37 g/mol
Synthesis Methods
The synthesis of N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-3-carboxamide typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a suitable 1,3-diketone.
- Attachment of the Pyridine Moiety : A nucleophilic substitution reaction introduces the pyridine ring to the pyrazole intermediate.
- Final Coupling with Thiophene : The thiophene group is linked through a carboxamide bond to complete the synthesis.
Antimicrobial Properties
Research indicates that derivatives of thiophene and pyrazole exhibit notable antimicrobial activities. For instance, studies have shown that compounds similar to N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-3-carboxamide demonstrate significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties using DPPH and hydroxyl radical scavenging assays. Results indicate that it possesses considerable antioxidant activity, which may contribute to its therapeutic potential in oxidative stress-related diseases .
Anticancer Potential
Several studies have explored the anticancer properties of pyrazole derivatives. For example, compounds structurally related to N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-3-carboxamide have shown promising results in inhibiting tumor cell lines. Specific IC values (the concentration required to inhibit 50% of cell viability) reported include:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | HeLa | 7.01 ± 0.60 |
| Compound B | MCF-7 | 14.31 ± 0.90 |
| Compound C | A549 | 8.55 ± 0.35 |
These findings suggest that such compounds could be developed as potential anticancer agents targeting specific pathways involved in tumor growth .
Study on Antimicrobial Efficacy
A recent study evaluated a series of thiophene-based compounds, including derivatives similar to N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-3-carboxamide, against a panel of microbial strains. The results demonstrated significant antibacterial activity with effective inhibition zones ranging from 12 mm to 25 mm depending on the concentration used .
Computational Studies
Computational modeling, including molecular docking studies, has been employed to predict the binding interactions of this compound with various biological targets. These studies have provided insights into the electronic properties and potential mechanisms of action, supporting experimental findings regarding its bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
